N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide -

N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-4612384
CAS Number:
Molecular Formula: C12H16N2O5S
Molecular Weight: 300.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(1,3-Benzodioxol-5-yl)-2-butanamine

Compound Description: 1-(1,3-Benzodioxol-5-yl)-2-butanamine is an α-ethyl phenethylamine derivative. Research has focused on its potential therapeutic applications, particularly in the realm of psychotherapy. [] Studies on its enantiomers in rats revealed that the S-(+) enantiomer demonstrated stimulus generalization in a drug discrimination assay involving LSD. [] Human psychopharmacology studies found its N-methyl derivative to be non-hallucinogenic and to possess a novel psychoactive effect, leading to its classification as an "entactogen", a class of drugs proposed to facilitate psychotherapy. []

Relevance: 1-(1,3-Benzodioxol-5-yl)-2-butanamine shares the core 1,3-benzodioxol-5-ylmethyl moiety with N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide. [] This structural similarity suggests a potential relationship in their biological activity and potential applications.

Relevance: MDMA is structurally similar to the alpha-ethyl homolog 1-(1,3-benzodioxol-5-yl)-2-butanamine, which, as mentioned above, shares the 1,3-benzodioxol-5-ylmethyl moiety with N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide. [] The primary behavioral activity of MDMA and its related compounds is distinct from both hallucinogens and stimulants, potentially representing a novel drug class termed "entactogens". [] This shared classification, along with structural similarities, suggests a possible connection between MDMA and the target compound.

(+)-N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine [(+)-MBDB]

Compound Description: (+)-N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine [(+)-MBDB] is the α-ethyl homolog of MDMA. It displays entactogenic properties, similar to MDMA, but with a slower onset of action, less euphoria, and less pronounced stimulant effects. [] In drug discrimination tests with rats, (+)-MBDB demonstrates a distinct profile from both stimulants and hallucinogens, further supporting its classification as an entactogen. []

Relevance: (+)-MBDB shares the 1,3-benzodioxol-5-ylmethyl core structure with N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide. [] Its entactogenic profile and distinct pharmacological properties provide insight into the potential effects and applications of compounds sharing this structural feature.

Relevance: 3,4-Methylenedioxyamphetamine is structurally related to both MDMA and (+)-MBDB, which share the core 1,3-benzodioxol-5-ylmethyl unit with N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide. [] Its hallucinogenic properties and stereoselectivity contribute to understanding the structure-activity relationships within this group of compounds.

5,6-Methylenedioxy-2-aminoindan

Compound Description: 5,6-Methylenedioxy-2-aminoindan is a non-neurotoxic rigid analog of 3,4-Methylenedioxyamphetamine. [] It exhibits a similar substitution pattern to MDMA in drug discrimination tests but does not substitute for LSD, suggesting its potential as an entactogen. [] This compound's lack of neurotoxicity makes it a valuable tool for studying the mechanism of action of MDMA-like compounds. []

Relevance: 5,6-Methylenedioxy-2-aminoindan is considered structurally related to MDMA and its homologs, including N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, due to its shared 1,3-benzodioxol-5-ylmethyl core structure and its entactogen-like discriminative stimulus properties. [] Its non-neurotoxic nature highlights the potential for developing safer therapeutic agents within this class of compounds.

N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB)

Compound Description: N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) is an entactogen that shares structural and pharmacological similarities with MDMA. [] It is metabolized and excreted similarly to MDMA, primarily through O-dealkylation followed by methylation, sulfation, and glucuronidation. [] MBDB's primary neuropharmacological effects involve increased serotonin release and inhibition of serotonin and noradrenaline reuptake. []

Relevance: MBDB shares the same 1,3-benzodioxol-5-ylmethyl core structure as N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide. [] MBDB's entactogenic properties and its similar metabolism and neuropharmacological effects to MDMA suggest potential commonalities in the biological activity and potential applications of compounds sharing this structural feature.

L-372,662

Compound Description: L-372,662 (1-(1-[4-[1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one) is a potent and orally bioavailable oxytocin antagonist. [] It exhibits high selectivity for the human oxytocin receptor over the human arginine vasopressin receptors. [] L-372,662 was developed through modifications of an earlier oxytocin antagonist, L-371,257, focusing on improving pharmacokinetics and oral bioavailability. []

Relevance: While not directly sharing the same core structure, L-372,662, like N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, incorporates a 1,3-benzodioxole moiety within its complex structure. [] The development of L-372,662, with its emphasis on optimizing pharmacokinetic properties, demonstrates the potential for tailoring the pharmacological profile of compounds containing this structural motif.

Properties

Product Name

N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(methylsulfonyl)amino]acetamide

Molecular Formula

C12H16N2O5S

Molecular Weight

300.33 g/mol

InChI

InChI=1S/C12H16N2O5S/c1-14(20(2,16)17)7-12(15)13-6-9-3-4-10-11(5-9)19-8-18-10/h3-5H,6-8H2,1-2H3,(H,13,15)

InChI Key

XMDWUEGXVWMXLJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NCC1=CC2=C(C=C1)OCO2)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.